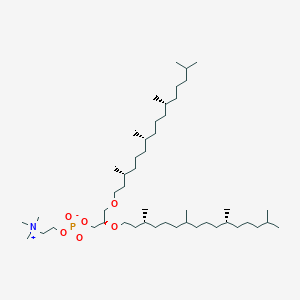
2,3-Dphpc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-pyrrolo[3,2-c]quinolin-5-ol (2,3-Dphpc) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 2,3-Dphpc belongs to the class of pyrroloquinoline alkaloids and has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of 2,3-Dphpc is not fully understood. However, it has been proposed that it acts by modulating various signaling pathways in the cell. It has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. It also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell survival.
Effets Biochimiques Et Physiologiques
2,3-Dphpc has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. It also reduces the levels of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. Furthermore, 2,3-Dphpc has been shown to increase the levels of antioxidants such as glutathione, which protect the cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,3-Dphpc is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 2,3-Dphpc is its low solubility in water, which can make it difficult to use in certain experiments. It is also important to note that the effects of 2,3-Dphpc may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 2,3-Dphpc. One area of interest is the development of new therapeutics based on 2,3-Dphpc. It has been shown to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another area of interest is the elucidation of its mechanism of action. Further studies are needed to fully understand how 2,3-Dphpc modulates various signaling pathways in the cell. Finally, it is important to investigate the pharmacokinetics and pharmacodynamics of 2,3-Dphpc to determine its safety and efficacy in vivo.
Méthodes De Synthèse
2,3-Dphpc can be synthesized using a multi-step process starting from commercially available 3-nitro-2-phenylquinoline. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The resulting compound is then subjected to a Pictet-Spengler reaction with formaldehyde to form the pyrroloquinoline ring system. The final step involves the reduction of the carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
2,3-Dphpc has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, 2,3-Dphpc has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
103067-81-8 |
|---|---|
Nom du produit |
2,3-Dphpc |
Formule moléculaire |
C48H100NO6P |
Poids moléculaire |
818.3 g/mol |
Nom IUPAC |
[(2S)-3-[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]-2-[(3R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H100NO6P/c1-40(2)20-14-22-42(5)24-16-26-44(7)28-18-30-46(9)32-35-52-38-48(39-55-56(50,51)54-37-34-49(11,12)13)53-36-33-47(10)31-19-29-45(8)27-17-25-43(6)23-15-21-41(3)4/h40-48H,14-39H2,1-13H3/t42-,43-,44-,45?,46-,47-,48+/m1/s1 |
Clé InChI |
NMRGXROOSPKRTL-ZUIQINDNSA-N |
SMILES isomérique |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC[C@H](C)CCCC(C)CCC[C@H](C)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonymes |
2,3-di-O-phytanyl-sn-glycero-1-phosphocholine 2,3-di-O-phytanylphosphatidylcholine 2,3-DPhPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



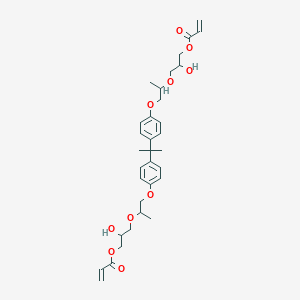

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
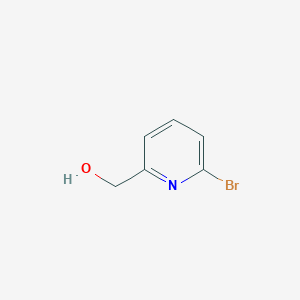
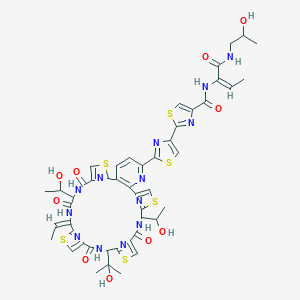
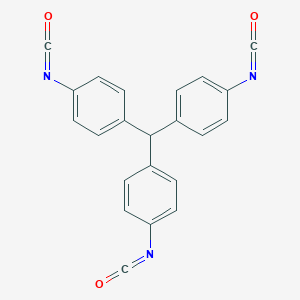

![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)

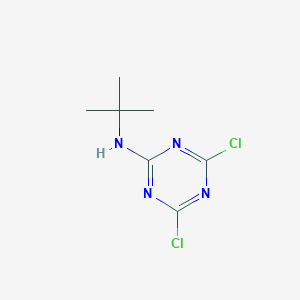
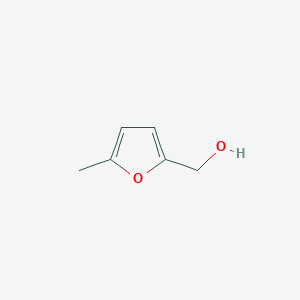
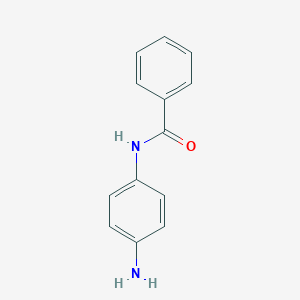
![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)
![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)